Rel-(1S,2S,6R)-bicyclo[4.1.0]heptan-2-amine
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Overview
Description
Rel-(1S,2S,6R)-bicyclo[410]heptan-2-amine is a bicyclic amine compound characterized by its unique structural framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1S,2S,6R)-bicyclo[4.1.0]heptan-2-amine typically involves the following steps:
Cyclization Reaction: Starting from a suitable precursor, a cyclization reaction is carried out to form the bicyclic structure.
Amine Introduction:
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclization and amination reactions, followed by efficient purification processes to ensure high yield and purity. These methods are optimized for cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
Rel-(1S,2S,6R)-bicyclo[4.1.0]heptan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
Scientific Research Applications
Rel-(1S,2S,6R)-bicyclo[4.1.0]heptan-2-amine has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of Rel-(1S,2S,6R)-bicyclo[4.1.0]heptan-2-amine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Rel-(1S,2R,6S)-3-Azabicyclo[4.1.0]heptane-2-carboxylic acid hydrochloride
- Rel-(1S,2R,6S)-3-Azabicyclo[4.1.0]heptane-2-carboxylic acid
Uniqueness
Rel-(1S,2S,6R)-bicyclo[4.1.0]heptan-2-amine is unique due to its specific stereochemistry and structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interaction profiles, making it valuable for specialized applications.
Properties
Molecular Formula |
C7H13N |
---|---|
Molecular Weight |
111.18 g/mol |
IUPAC Name |
(1S,2S,6R)-bicyclo[4.1.0]heptan-2-amine |
InChI |
InChI=1S/C7H13N/c8-7-3-1-2-5-4-6(5)7/h5-7H,1-4,8H2/t5-,6+,7+/m1/s1 |
InChI Key |
WPUVOLWCVQYEPT-VQVTYTSYSA-N |
Isomeric SMILES |
C1C[C@@H]2C[C@@H]2[C@H](C1)N |
Canonical SMILES |
C1CC2CC2C(C1)N |
Origin of Product |
United States |
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